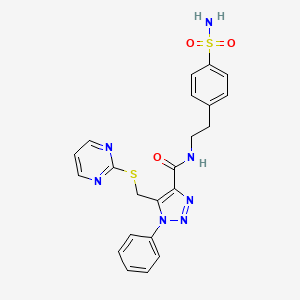
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N7O3S2 and its molecular weight is 495.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a pyrimidine moiety, and a sulfonamide group. Its structural diversity contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine functionalities exhibit significant antimicrobial properties. The sulfamoyl group enhances the antibacterial activity against various pathogens. For instance:
- In vitro Studies : A study demonstrated that related triazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of folate synthesis pathways, similar to traditional sulfa drugs. This mechanism is critical in bacterial growth inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed significant antiproliferative activity. The compound exhibited IC50 values indicating strong cytotoxic effects, outperforming some conventional chemotherapeutics .
- Mechanism of Action : The anticancer activity is primarily linked to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells, disrupting their proliferation .
Case Studies
Several studies have investigated the biological properties of related compounds:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Compounds showed varying degrees of effectiveness, with some demonstrating superior activity compared to established drugs like doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the triazole or pyrimidine rings could enhance biological activity. For example, substituents at specific positions significantly improved antibacterial efficacy against resistant strains .
特性
IUPAC Name |
1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3S2/c23-34(31,32)18-9-7-16(8-10-18)11-14-24-21(30)20-19(15-33-22-25-12-4-13-26-22)29(28-27-20)17-5-2-1-3-6-17/h1-10,12-13H,11,14-15H2,(H,24,30)(H2,23,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEKHMZFOXMMCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CSC4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














